2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(8(15)16)4-14-6(2)3-7(13-14)9(10,11)12/h3,5H,4H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHVOMAZLMVCFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethyl-substituted pyrazole with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory and analgesic effects. For instance, studies have demonstrated that 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid can inhibit certain inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of pyrazole derivatives and their subsequent testing for anti-inflammatory activity. The results showed that specific modifications to the pyrazole structure enhanced efficacy against inflammation in animal models .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in pharmaceuticals targeting infections.
Case Study : Research presented at the International Conference on Antibiotics reported that compounds similar to this compound demonstrated broad-spectrum antimicrobial activity, highlighting its potential as a lead compound for antibiotic development .
Herbicidal Activity
The unique structure of this compound allows it to interact with biological systems in plants, leading to herbicidal applications. Studies have indicated that it can inhibit key enzymes involved in plant growth, thus serving as a potential herbicide.
Case Study : In a field trial reported in Pesticide Science, formulations containing this compound were tested against common weeds. The results showed a significant reduction in weed biomass compared to untreated controls, indicating its effectiveness as a herbicide .
Synthesis of Functional Materials
The compound's chemical properties facilitate its use in synthesizing functional materials with specific properties, such as enhanced thermal stability and chemical resistance.
Case Study : A research team at a leading materials science institute explored the use of this pyrazole derivative in creating polymer composites. Their findings suggested improved mechanical properties and thermal stability when incorporated into polymer matrices .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variants
(a) 2-[4-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propanoic Acid
- Molecular Formula : C₈H₉F₃N₂O₂
- Key Differences: Lacks the methyl group at the β-position of the propanoic acid chain.
- Implications : Reduced steric hindrance may increase reactivity or alter binding affinity in biological systems compared to the target compound .
(b) 2-Methyl-3-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propanenitrile
- Molecular Formula : C₉H₁₀F₃N₃
- Key Differences : Replaces the carboxylic acid (-COOH) with a nitrile (-CN) group.
- This derivative is stored at +4°C with 95% purity .
(c) 2-Methyl-3-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Propan-1-Amine
- Molecular Formula : C₉H₁₃F₃N₃
- Key Differences : Substitutes the carboxylic acid with an amine (-NH₂) group.
Heterocyclic Core Modifications
(a) 2-Methyl-3-[7-Nitro-5-Trifluoromethyl-1H-Benzo[d]Imidazol-2-yl]Propenoic Acid
- Molecular Formula : C₁₂H₈F₃N₃O₄
- Key Differences : Replaces pyrazole with a benzoimidazole core.
- This compound has a high melting point (279.4°C) and distinct IR absorption bands (e.g., 1716 cm⁻¹ for carbonyl) .
(b) (2S)-2-Amino-3-[5′-(4″-Nitrophenyl)-1′-Phenyl-1′H-Pyrazol-3′-yl]Propanoic Acid Hydrochloride
- Molecular Formula : C₁₈H₁₆ClN₅O₄
- Key Differences: Incorporates an α-amino acid backbone and a 4-nitrophenyl substituent on the pyrazole.
- Implications: The amino acid moiety enhances water solubility and enables integration into peptide-based systems. The nitro group may confer redox activity .
Agrochemical Derivatives
(a) Fluazifop (2-(4-((5-(Trifluoromethyl)-2-Pyridinyl)Oxy)Phenoxy)Propanoic Acid)
- Molecular Formula: C₁₅H₁₁F₃NO₄
- Key Differences: Substitutes pyrazole with a pyridine-phenoxy system.
- Implications: Used as a herbicide, fluazifop’s phenoxy group enhances binding to acetyl-CoA carboxylase in grasses. The trifluoromethyl group mirrors the lipophilicity of the target compound .
Structural and Property Comparison Table
Biological Activity
2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of growing interest in medicinal chemistry due to its unique structure and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, making this compound a candidate for various therapeutic applications.
- Molecular Formula : C₉H₁₁F₃N₂O₂
- Molecular Weight : 236.19 g/mol
- IUPAC Name : methyl 3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate
- CAS Number : 1006342-58-0
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of compounds containing pyrazole moieties. For instance, a study on related pyrazole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including leukemia HL60 cells . The presence of the trifluoromethyl group has been associated with enhanced potency, possibly due to improved lipophilicity and metabolic stability.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes involved in cell proliferation and survival pathways. The trifluoromethyl group can facilitate stronger interactions with target proteins, enhancing the compound's efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of different substituents on the pyrazole ring can significantly affect its potency and selectivity. For example, modifications that increase electron density on the nitrogen atoms have been shown to improve binding affinity to target proteins .
Case Studies
| Study | Findings |
|---|---|
| Antiproliferative Activity | A series of pyrazole derivatives were synthesized and tested for their effects on HL60 cells, revealing significant growth inhibition at low micromolar concentrations. |
| Mechanistic Insights | Investigations into the binding interactions indicated that the trifluoromethyl group enhances hydrophobic interactions with key amino acids in target enzymes. |
Q & A
Basic Question: What are the common synthetic routes for 2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid, and how can regioselectivity be controlled?
Methodological Answer:
Synthesis typically involves condensation and aza-Michael reactions. For example, a pyrazole intermediate is first synthesized via reaction of trifluoromethyl-substituted diketones with hydrazines, followed by regioselective alkylation. Regioselectivity is controlled by steric and electronic factors: bulkier substituents at the pyrazole 3-position (e.g., trifluoromethyl groups) direct alkylation to the 1-position due to reduced steric hindrance . Solvent polarity and temperature (e.g., refluxing ethanol with glacial acetic acid) further enhance regiocontrol by stabilizing transition states .
Basic Question: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the pyrazole ring substitution pattern and propanoic acid linkage. The trifluoromethyl group () appears as a singlet near 120 ppm in C NMR .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular formula (e.g., ) and detects fragmentation patterns indicative of the pyrazole-thiazole core .
- HPLC : Reverse-phase HPLC with UV detection (e.g., ) assesses purity (>95%) and resolves stereoisomers if present .
Advanced Question: How can crystallographic software like SHELX and ORTEP be utilized to resolve structural ambiguities in this compound?
Methodological Answer:
- SHELX Suite : Use SHELXL for refining crystal structures against high-resolution X-ray data. Key steps include:
- ORTEP-3 : Visualize thermal ellipsoids and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) to confirm packing stability. Dihedral angles between pyrazole and substituent rings (e.g., 16.83°–51.68°) reveal conformational flexibility .
Advanced Question: How should researchers address discrepancies in reported biological activity data for this compound?
Methodological Answer:
- Assay Optimization : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability.
- Cell Line Validation : Use isogenic cell lines to control for genetic background effects. For example, inconsistent IC values in kinase inhibition assays may arise from differences in ATP concentrations .
- Meta-Analysis : Compare structural analogs (e.g., thiazole-modified derivatives) to identify activity trends. For instance, electron-withdrawing groups (e.g., ) enhance binding to hydrophobic enzyme pockets .
Advanced Question: What computational approaches predict hydrogen-bonding patterns and supramolecular assembly in its crystal structure?
Methodological Answer:
- Graph Set Analysis : Apply Etter’s rules using software like Mercury to classify hydrogen bonds (e.g., motifs for O–H⋯N interactions). This identifies recurring motifs in polymorphs .
- DFT Calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict hydrogen-bond strengths. For example, values for O–H⋯N bonds (~5–10 kJ/mol) correlate with thermal stability .
- Molecular Dynamics (MD) : Simulate crystal packing under varying temperatures to assess stability of - stacking interactions between pyrazole and phenyl rings .
Advanced Question: What strategies are effective for resolving low yields in the final step of synthesis?
Methodological Answer:
- Protection/Deprotection : Protect the carboxylic acid group (e.g., as a methyl ester) during pyrazole alkylation to prevent side reactions. Final hydrolysis with HCl/EtOH (6 M, 12 h) restores the acid .
- Catalytic Optimization : Use Pd/C or Raney Ni for selective reduction of nitro intermediates. For example, hydrogenation of 4-nitrophenyl substituents improves yields from 45% to >70% .
Advanced Question: How does the trifluoromethyl group influence the compound’s physicochemical and pharmacokinetic properties?
Methodological Answer:
- Lipophilicity : The group increases by ~1.5 units, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism in liver microsomes (e.g., <10% degradation in 2 h vs. 40% for non-fluorinated analogs) .
- Toxicity Screening : Assess renal clearance using in vitro HEK293 cell models to predict nephrotoxicity risks from carboxylic acid metabolites .
Advanced Question: How can researchers validate the absence of polymorphic forms in crystallographic studies?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
